molecular formula C20H31N3O B11589981 8-butyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

8-butyl-3,3-dimethyl-6-(pentylamino)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11589981
M. Wt: 329.5 g/mol
InChI Key: BNNZRYYJMKZUGO-UHFFFAOYSA-N
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Description

8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex heterocyclic compound It features a pyrano[3,4-c]pyridine core, which is a fused ring system combining pyridine and pyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic synthesis. One common approach is the cyclocondensation of appropriate precursors under controlled conditions. For example, starting materials such as substituted pyridines and pyrans can be reacted with suitable amines and nitriles under reflux conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or nitrile groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-BUTYL-3,3-DIMETHYL-6-(PENTYLAMINO)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its specific substitution pattern and the presence of both amino and nitrile functional groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H31N3O

Molecular Weight

329.5 g/mol

IUPAC Name

8-butyl-3,3-dimethyl-6-(pentylamino)-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C20H31N3O/c1-5-7-9-11-22-19-16(13-21)15-12-20(3,4)24-14-17(15)18(23-19)10-8-6-2/h5-12,14H2,1-4H3,(H,22,23)

InChI Key

BNNZRYYJMKZUGO-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C2=C(COC(C2)(C)C)C(=N1)CCCC)C#N

Origin of Product

United States

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